4-Ethyl-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

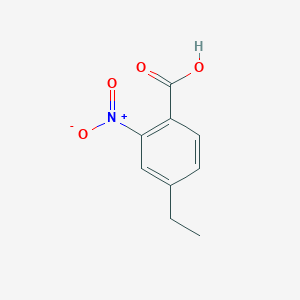

4-Ethyl-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an ethyl group at the fourth position and a nitro group at the second position on the benzene ring, with a carboxylic acid group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethyl-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-ethylbenzoic acid. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the oxidation of 4-ethyl-2-nitrotoluene. This process uses strong oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols with acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 4-Ethyl-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: 4-Ethyl-2-nitrobenzoate esters.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-nitrobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound can be used to synthesize derivatives with potential therapeutic properties, such as anti-inflammatory or antimicrobial agents.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Analytical Chemistry: The compound can be used as a standard or reagent in analytical methods to detect and quantify other substances.

Wirkmechanismus

The mechanism of action of 4-ethyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methyl-2-nitrobenzoic acid: Similar structure with a methyl group instead of an ethyl group.

2-Nitrobenzoic acid: Lacks the ethyl group, only has a nitro group at the second position.

4-Nitrobenzoic acid: Lacks the ethyl group, only has a nitro group at the fourth position.

Uniqueness

4-Ethyl-2-nitrobenzoic acid is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

4-Ethyl-2-nitrobenzoic acid (C10H11NO2) is a nitrobenzoic acid derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl group and a nitro group attached to a benzoic acid framework. The presence of the nitro group significantly influences its reactivity and biological activity. The chemical structure can be represented as follows:

Target Interactions

Nitro compounds, including this compound, are known to interact with various biological targets, often leading to significant physiological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.

Mode of Action

The mode of action for this compound is primarily through the induction of oxidative stress and modulation of enzyme activities. It has been reported to inhibit certain enzymes, which could lead to alterations in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in various models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Solubility and Stability

The solubility of this compound in aqueous solutions is influenced by pH levels due to its acidic nature. Its stability under different environmental conditions can affect its biological efficacy.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a moderate absorption profile, with its bioavailability potentially impacted by its lipophilicity due to the ethyl substituent.

Case Studies and Experimental Data

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Anti-inflammatory Activity : A study involving animal models of arthritis showed that administration of this compound led to a reduction in joint swelling and pain scores compared to control groups.

- Cell Migration Inhibition : In cancer research, this compound was found to inhibit the migration of certain tumor cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against E. coli |

| 4-Nitrobenzoic acid | Low | Moderate | Less lipophilic |

| Ethyl benzoate | Low | None | Lacks nitro group |

Eigenschaften

IUPAC Name |

4-ethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNVPWUYDDMTFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.